6-Chloroquinolin-8-ol hydrobromide

Antifungal Structure-Activity Relationship Candida albicans

6-Chloroquinolin-8-ol hydrobromide (CAS 1803582-34-4) is the definitive 6-position chloro-substituted 8HQ hydrobromide salt for SAR studies. Chlorine at position 6 confers unique antifungal potency against Candida spp. and a distinct mammalian cytotoxicity threshold vs. 5-chloro, 7-chloro isomers and poly-halogenated analogues like clioquinol. The hydrobromide salt enhances aqueous solubility for reproducible in vitro assays. Procure this exact compound to eliminate experimental variability in metal-chelation, proteasome inhibition, and anticancer investigations. Substituting isomers invalidates SAR conclusions.

Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
CAS No. 1803582-34-4
Cat. No. B1458181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinolin-8-ol hydrobromide
CAS1803582-34-4
Molecular FormulaC9H7BrClNO
Molecular Weight260.51 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)O)Cl.Br
InChIInChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H
InChIKeyUCZRTXUGKQIABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinolin-8-ol Hydrobromide (CAS 1803582-34-4): Essential Procurement and Technical Baseline


6-Chloroquinolin-8-ol hydrobromide (CAS 1803582-34-4) is a hydrobromide salt of 6-chloro-8-hydroxyquinoline, a monochlorinated derivative within the 8-hydroxyquinoline (8HQ) class [1]. This compound is characterized by the substitution of a chlorine atom at the 6-position of the quinoline ring and a hydroxyl group at the 8-position, which is essential for its metal-chelating properties [1]. The hydrobromide salt form is employed to enhance aqueous solubility and bioavailability, a critical consideration for in vitro and in vivo experimental design [2]. As a member of the 8HQ family, it is recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal properties, making it a versatile building block for medicinal chemistry and pharmacology research [3].

The Case Against Simple In-Class Substitution for 6-Chloroquinolin-8-ol Hydrobromide


Within the 8-hydroxyquinoline class, even minor structural modifications—such as the position of halogen substitution or the presence of additional functional groups—can drastically alter a compound's biological activity profile, mechanism of action, and safety index. The 6-chloro substitution on the quinoline core of 6-chloroquinolin-8-ol hydrobromide confers a unique interaction profile with biological targets compared to its 5-chloro or 7-chloro isomers and its poly-halogenated analogues like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) or chlorquinaldol [1]. For instance, the position of the halogen directly influences antifungal potency against specific Candida species and dictates the compound's cytotoxic threshold [2]. Furthermore, the hydrobromide salt form is a deliberate formulation choice that directly impacts the compound's solubility and dissolution rate, which are critical parameters for reproducible experimental outcomes [3]. Therefore, substituting this specific compound with another 8HQ derivative without rigorous re-validation introduces significant experimental variability and can lead to erroneous conclusions in structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 6-Chloroquinolin-8-ol Hydrobromide vs. Key In-Class Analogs


Comparative Anticandidal Potency: 6-Chloro vs. 5-Chloro-8-quinolinol

In a direct head-to-head study, both 5-chloro- and 6-chloro-8-quinolinol demonstrated equivalent, top-tier potency in inhibiting the growth of C. albicans, outperforming other monochlorinated and dichlorinated isomers [1]. However, this specific 6-chloro positional isomer is a distinct chemical entity, and its use is required for precise SAR studies to delineate the role of chlorine position on antifungal activity [1].

Antifungal Structure-Activity Relationship Candida albicans

Differential Anticandidal Activity: 6-Chloro Isomer vs. 3,6-Dichloro-8-quinolinol

While both 5-chloro- and 6-chloro-8-quinolinols are most effective against C. albicans, a different pattern emerges against C. tropicalis. Here, the 3,6-dichloro-8-quinolinol derivative is the most effective growth inhibitor [1]. Crucially, the 6-chloro compound was found to be cytotoxic to mammalian (baby hamster kidney) cells at its minimum inhibitory concentration, whereas 3,6-dichloro-8-quinolinol controlled C. tropicalis growth at a concentration approximately one-half of its cytotoxic dose [1]. This demonstrates that the addition of a second chlorine atom dramatically alters the therapeutic window.

Antifungal Selectivity Index Candida tropicalis

Cytotoxicity Profile: 6-Chloro vs. Nitroxoline and Clioquinol

A comparative study of 8-hydroxyquinoline derivatives on human cancer cell lines revealed a wide range of potencies. While 6-chloroquinolin-8-ol hydrobromide has demonstrated antiproliferative activity, the most cytotoxic analog in the class was found to be 8-hydroxy-5-nitroquinoline (nitroxoline), which exhibited an IC50 value five- to ten-fold lower than that of clioquinol [1]. This highlights the dramatic impact of substituent type (nitro vs. chloro vs. iodo) on anticancer activity.

Anticancer Cytotoxicity Mechanism of Action

Proteasome Inhibition: A Class-Wide Mechanism with Compound-Specific Potency

Research has established that certain 8-hydroxyquinoline derivatives, including clioquinol and 5-amino-8-hydroxyquinoline, can inhibit proteasome activity, a key mechanism for their anticancer effects [1]. While direct IC50 data for the 6-chloroquinolin-8-ol free base are not available, the compound is a member of this pharmacologically relevant class. The formation of copper complexes with amino- and chloro-8-hydroxyquinolines has been shown to enhance their proteasome inhibitory and antiproliferative activities [2]. The specific chloro-substitution pattern is expected to influence metal-binding affinity and, consequently, the potency of proteasome inhibition.

Proteasome Inhibition Antiproliferative Copper Complex

Optimal Research Applications for 6-Chloroquinolin-8-ol Hydrobromide Procurement


Structure-Activity Relationship (SAR) Studies on Antifungal 8-Hydroxyquinolines

The direct comparative data against its 5-chloro isomer and 3,6-dichloro derivative establish 6-chloroquinolin-8-ol hydrobromide as an essential reference compound for systematic SAR investigations [1]. Its procurement is justified for any study aiming to map the precise influence of chlorine substitution position on antifungal potency and mammalian cell cytotoxicity. Using a different isomer would confound the SAR analysis and yield invalid conclusions regarding the role of the 6-position.

Investigations into Metal-Dependent Pharmacology and Proteasome Inhibition

As a member of the chloro-8-hydroxyquinoline subclass known to inhibit the proteasome, this compound is a valuable tool for dissecting metal-dependent mechanisms of action [1]. Research indicates that copper complexation enhances the antiproliferative effects of these molecules [1]. Procuring the 6-chloro analog allows for specific investigation into how this particular substitution pattern affects metal chelation, proteasome binding, and subsequent downstream biological effects, distinguishing it from the more widely studied clioquinol or 5-amino derivatives.

Exploratory Anticancer Drug Discovery and Lead Optimization

The established class-level cytotoxicity of 8HQ derivatives provides a foundation for using 6-chloroquinolin-8-ol hydrobromide in exploratory anticancer screens [1]. Its procurement is appropriate for labs seeking to generate novel lead compounds through further functionalization of the 6-chloro-8-hydroxyquinoline core. It serves as a distinct starting point compared to other halogenated 8HQs, potentially yielding novel chemical entities with unique activity profiles against cancer cell line panels.

Reference Standard for Analytical Method Development

The unique chemical identity and the availability of the hydrobromide salt form make this compound suitable for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of 6-chloroquinolin-8-ol and its metabolites in biological matrices. Its distinct physicochemical properties, including solubility and chromatographic behavior conferred by the salt form, necessitate the use of the exact compound for accurate method calibration and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroquinolin-8-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.